(R)-2-hydroxypropionic acid benzyl ester
Overview
Description
(R)-2-hydroxypropionic acid benzyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
D-Lactic acid-benzyl ester, also known as H-D-LAC-OBZL or Benzyl ®-2-hydroxypropanoate, primarily targets the metabolic pathways of certain microorganisms . The primary targets include enzymes such as lactate dehydrogenase (ldhA), propionate CoA-transferase (pct), and alcohol acyltransferase (AAT) .
Mode of Action
The compound interacts with its targets to facilitate the biosynthesis of lactate esters. The ldhA enzyme converts pyruvate to lactate, pct converts lactate to lactyl-CoA, and AAT condenses lactyl-CoA and alcohol to produce lactate esters . This process is a part of the pyruvate-to-lactate ester module .
Biochemical Pathways
The biochemical pathway involved in the action of D-Lactic acid-benzyl ester is the microbial biosynthesis of lactate esters from fermentable sugars . This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to produce lactate esters .
Pharmacokinetics
It’s known that d-lactic acid, a related compound, is produced by some strains of microorganisms or by some less relevant metabolic pathways . While L-lactic acid is an endogenous compound, D-lactic acid is considered a harmful enantiomer .
Result of Action
The result of the action of D-Lactic acid-benzyl ester is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles . They are used as green organic solvents and are beneficial for the environment due to their biodegradable nature .
Action Environment
The action of D-Lactic acid-benzyl ester can be influenced by environmental factors. For instance, the metabolic fluxes of the upstream and downstream modules can be manipulated through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation to improve the production of lactate esters .
Properties
IUPAC Name |
benzyl (2R)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415939 | |
Record name | (R)-2-hydroxypropionic acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74094-05-6 | |
Record name | (R)-2-hydroxypropionic acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the role of (R)-2-hydroxypropionic acid benzyl ester in the synthesis of the ACE inhibitor 3H-RAC-X-65?
A1: this compound, specifically its triflate derivative, serves as a crucial starting material in the synthesis of 3H-RAC-X-65 []. The triflate of this compound reacts with N′-(4-iodophenyl)-L-glutamine methyl ester, ultimately leading to the formation of the desired ACE inhibitor after several subsequent steps. This reaction introduces the (R)-lactic acid moiety which is a key structural feature of the final compound.
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